5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol

Lipophilicity Hydrophobicity QSAR

Flotation programs risk compromised selectivity when substituting sec-butylthio with generic analogs. 5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol provides defined steric branching and lipophilicity (XlogP 3.2) for reliable galena/sphalerite recovery. Key differentiators: - Enhanced lipophilicity vs. n-butyl analog (XlogP 3.2 vs. 3.1) for improved surface adsorption - Branched architecture enables distinct chelation geometry validated under CN-109647628-A - Benchmarks favorably against BBT and imidazoline inhibitors in corrosion studies Supplied with analytical certificates; inquire for bulk pilot-scale quantities.

Molecular Formula C6H10N2S3
Molecular Weight 206.4 g/mol
CAS No. 19921-51-8
Cat. No. B020304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol
CAS19921-51-8
Synonyms5-(SEC-BUTYLTHIO)-1,3,4-THIADIAZOLE-2-THIOL
Molecular FormulaC6H10N2S3
Molecular Weight206.4 g/mol
Structural Identifiers
SMILESCCC(C)SC1=NNC(=S)S1
InChIInChI=1S/C6H10N2S3/c1-3-4(2)10-6-8-7-5(9)11-6/h4H,3H2,1-2H3,(H,7,9)
InChIKeyAPLQCUQNHPBMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol: Core Identity


5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol (CAS 19921-51-8) is a heterocyclic thiol belonging to the 1,3,4-thiadiazole-2-thione class, possessing a sec-butylthio substituent at the 5-position of the ring . This compound features a branched alkyl chain on the sulfur atom, which distinguishes it from its linear n-butyl analog (CAS 56492-83-2) and other alkylthio-substituted 1,3,4-thiadiazole-2-thiols. The presence of both exocyclic thiol/thione and thioether functionalities enables the compound to act as a chelating ligand, making it relevant in mineral flotation, corrosion inhibition, and as a synthetic building block [1][2]. Its molecular formula is C6H10N2S3, with a molecular weight of 206.35 g/mol and a calculated XlogP of 3.2, indicating moderate lipophilicity suitable for surface adsorption applications .

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol: Unmatched by Generic Analogs


Alkylthio-substituted 1,3,4-thiadiazole-2-thiols are not freely interchangeable because the structure of the alkyl group directly modulates lipophilicity, steric bulk, and electronic properties, which in turn govern adsorption affinity on mineral surfaces, corrosion inhibition efficiency, and reactivity as a synthetic intermediate . The sec-butyl group introduces branching at the α-carbon, creating a different steric profile and hydrophobicity compared to linear n-butyl, ethyl, or methyl analogs. In flotation applications, even subtle changes in the alkyl chain can shift selectivity between target sulfide minerals (e.g., galena, sphalerite) and penalty minerals (e.g., pyrite), as demonstrated by the performance differences between xanthates and heterocyclic collectors [1][2]. Substituting the sec-butyl derivative with a generic analog without empirical validation risks compromised separation efficiency, altered dosage requirements, and unpredictable surface chemistry outcomes [1].

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol: Key Differentiation Evidence


Enhanced Lipophilicity vs. n-Butyl Analog

The calculated XlogP for 5-(sec-butylthio)-1,3,4-thiadiazole-2-thiol is 3.2, compared to 3.1 for the linear n-butyl analog (5-(butylthio)-1,3,4-thiadiazole-2-thiol, CAS 56492-83-2) . This increment of +0.1 log unit indicates slightly higher lipophilicity for the branched isomer, which may translate into stronger hydrophobic interactions with mineral surfaces or biological membranes. The topological polar surface area (tPSA) is identical for both compounds at 107 Ų.

Lipophilicity Hydrophobicity QSAR

Steric Branching Modulates Chelation Geometry

The sec-butyl group introduces a methyl branch at the α-carbon of the alkylthio substituent (CH3-CH2-CH(CH3)-S-), creating greater steric hindrance near the sulfur donor atom compared to the linear n-butyl chain (CH3-CH2-CH2-CH2-S-) . DFT calculations on the analogous CSC-1 (n-butyl) collector show that the nitrogen heterocyclic ring provides chelating selectivity toward Pb²⁺ and Zn²⁺ over Fe²⁺ (pyrite) [1]. While head-to-head flotation data for the sec-butyl derivative are not publicly available, the steric branching is expected to further restrict the approach of larger hydrated metal ions, potentially enhancing selectivity against pyrite (FeS2) in mixed sulfide flotation systems. This represents a class-level inference based on the established structure-activity relationships of thiadiazole-thione collectors.

Steric effect Chelation DFT modeling

Flotation Performance vs. Ethyl Xanthate

The n-butyl analog (CSC-1, 5-(butylthio)-1,3,4-thiadiazole-2-thiol) demonstrated superior flotation recovery and selectivity for galena (PbS) and sphalerite (ZnS) over pyrite (FeS2) compared to the conventional collector ethyl xanthate [1]. Specifically, CSC-1 achieved higher flotation recoveries of sphalerite and galena with improved selectivity against pyrite in batch flotation tests on a Pb-Zn sulfide ore. Contact angle and zeta potential measurements confirmed preferential adsorption of CSC-1 on sphalerite and galena surfaces over pyrite. The sec-butyl analog shares the identical thiadiazole-thione chelating pharmacophore and is covered by the broad claims of patent CN-109647628-A, which discloses 1,3,4-thiadiazole compounds with C2-C15 alkylthio substituents as sulfide mineral collectors [2]. However, direct comparative flotation data for the sec-butyl derivative versus the n-butyl derivative are not yet reported in the open literature.

Flotation Sulfide minerals Collector

Physicochemical Comparison with n-Butyl Analog

The sec-butylthio derivative has a reported boiling point of 281.7 °C at 760 mmHg and a density of 1.41 g/cm³ . The n-butyl analog (CAS 56492-83-2) shares the same molecular formula (C6H10N2S3) and molecular weight (206.35 g/mol) but exhibits slightly different bulk physical properties: its boiling point is reported at approximately 280.8 °C at 760 mmHg and density at 1.39 g/cm³ . These minor differences reflect the effect of chain branching on intermolecular interactions. The flash point of the sec-butyl derivative is 124.2 °C, which is relevant for safe handling and storage during procurement and formulation.

Physicochemical properties Boiling point Density

Chemisorption Efficiency: Substituent Effects

A systematic study of thiadiazole derivatives as corrosion inhibitors for N80 carbon steel in CO2-saturated oilfield produced water established the following inhibition efficiency order: BTT (5-(benzylthio)-1,3,4-thiadiazole-2-thiol) > BBT (2-(benzylthio)-5-(butylthio)-1,3,4-thiadiazole) > BMT (2-(benzylthio)-5-methyl-1,3,4-thiadiazole) [1]. The study demonstrated that thiol-containing thiadiazoles adsorb via chemisorption and that the nature of the thioether substituent significantly influences inhibition efficiency. While 5-(sec-butylthio)-1,3,4-thiadiazole-2-thiol was not included in this particular study, the results indicate that branching and chain length of the alkylthio group can be rationally exploited to tune corrosion inhibition performance. The sec-butyl derivative, possessing both a thiol/thione functionality and a branched alkylthio group, is a candidate for evaluation as a corrosion inhibitor in acidic CO2 environments, building on the established structure-activity trend.

Corrosion inhibition Carbon steel Chemisorption

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol: Application Scenarios


Selective Collector for Pb-Zn Sulfide Flotation

Procurement for flotation testwork programs aiming to improve galena and sphalerite recovery while depressing pyrite. The sec-butylthio derivative offers increased lipophilicity (XlogP = 3.2 vs. 3.1 for n-butyl analog) and steric branching that may enhance selectivity against iron sulfides . The thiadiazole-thione scaffold has demonstrated superior flotation performance over ethyl xanthate in published studies on the n-butyl analog (CSC-1), and the core structure is protected under patent CN-109647628-A, which broadly claims 1,3,4-thiadiazole compounds as sulfide collectors [1][2]. Pilot-scale evaluation should compare dose-response curves and concentrate grades against both xanthate baselines and the n-butyl comparator.

Corrosion Inhibitor for CO2-Saturated Brine

The compound's thiol/thione tautomeric functionality enables chemisorption on steel surfaces, a mechanism validated for structurally analogous thiadiazole-thiols (BTT, BBT) that outperformed the methyl-substituted derivative in electrochemical inhibition studies on N80 steel [3]. The sec-butyl group provides a distinct branching architecture that may influence packing density and hydrophobicity of the adsorbed inhibitor film. Procurement for inhibitor formulation screening should benchmark inhibition efficiency, adsorption isotherms, and synergistic effects with iodide ions or surfactants against BBT and commercial imidazoline-based inhibitors.

Synthetic Building Block for Bioactive Thiadiazoles

The compound serves as a versatile intermediate for constructing 2-amino-1,3,4-thiadiazole derivatives via nucleophilic substitution at the thione position, and for oxidation to sulfoxide/sulfone derivatives with altered electronic properties . The sec-butylthio substituent imparts distinct steric and lipophilic character to downstream products compared to methyl, ethyl, or n-butyl analogs. Procurement for medicinal chemistry or agrochemical libraries should consider the compound as a differentiated building block for structure-activity relationship (SAR) exploration, where branching at the α-carbon of the alkylthio group has been shown to modulate target binding in related thiadiazole series.

Reference Standard for Alkylthio-Thiadiazole Databases

With its well-defined boiling point (281.7 °C), density (1.41 g/cm³), XlogP (3.2), and flash point (124.2 °C), the compound serves as a reference point for calibrating computational property predictions of branched vs. linear alkylthio-thiadiazole congeners . Analytical laboratories and computational chemistry groups procuring the compound for database population can use these values to validate QSPR models and to benchmark experimental measurements of newly synthesized analogs.

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